2-(Isopentylamino)naphthalene-1,4-dione

Neuroscience Epilepsy Antiseizure Drug Discovery

2-(Isopentylamino)naphthalene-1,4-dione (compound 3d) is a structurally optimized vitamin K analog delivering full protection in the 6 Hz (32 mA) pharmacoresistant seizure model—a key differentiator from earlier analogs like 2h. Its 5.7-fold improvement in brain-to-plasma ratio ensures superior CNS target engagement. With broad-spectrum efficacy across MES, scPTZ, and 6 Hz models, this research-grade small molecule is ideal for drug-resistant epilepsy programs, CNS penetration studies, and metabolic pathway investigation. Choose 3d for validated, high-purity performance.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 1607447-79-9
Cat. No. B3025813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopentylamino)naphthalene-1,4-dione
CAS1607447-79-9
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)CCNC1=CC(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C15H17NO2/c1-10(2)7-8-16-13-9-14(17)11-5-3-4-6-12(11)15(13)18/h3-6,9-10,16H,7-8H2,1-2H3
InChIKeyJLOBMWCZCWALTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopentylamino)naphthalene-1,4-dione (CAS 1607447-79-9) Procurement Overview: A Vitamin K Analog for Pharmacoresistant Seizure Research


2-(Isopentylamino)naphthalene-1,4-dione (also known as compound 3d) is a synthetic derivative of 1,4-naphthoquinone, characterized by an isopentylamino group at the 2-position of the naphthalene-1,4-dione core [1]. It is classified as a Vitamin K analog and was specifically developed through iterative structure-activity relationship (SAR) optimization of earlier lead compounds (e.g., 2h) to address pharmacokinetic limitations [2]. This compound is a research-grade small molecule with applications centered on its anti-seizure activity in preclinical models of epilepsy, particularly those mimicking pharmacoresistant seizures [2]. Its chemical formula is C15H17NO2 with a molecular weight of 243.30 g/mol and a reported LogP of approximately 3.48 .

Procurement Note: Why 2-(Isopentylamino)naphthalene-1,4-dione Cannot Be Substituted with Generic Vitamin K Analogs or Other 2-Aminonaphthoquinones


Selecting a generic 2-aminonaphthoquinone derivative or an earlier Vitamin K analog like 2h as a substitute for compound 3d will result in a significant and quantifiable loss of activity, particularly in models of pharmacoresistant epilepsy. This is due to the precise and non-linear relationship between the alkylamino chain structure and both anti-seizure potency and brain penetration. For instance, while the parent compound 2h (with a different alkyl chain) exhibited modest activity, it was abandoned due to an unfavorable pharmacokinetic profile, which directly spurred the development of the 3d series [1]. The isopentylamino substituent on 3d is not an arbitrary choice; it represents a critical structural optimization that confers full protection in a stringent rodent pharmacoresistant seizure model (6 Hz, 32 mA) and a superior brain-to-plasma concentration ratio, characteristics not shared by its close structural analogs [1]. Therefore, procuring an alternative 2-amino-1,4-naphthoquinone for this specific application would not provide comparable in vivo efficacy or brain targeting [2].

Quantitative Evidence Guide: Differentiating 2-(Isopentylamino)naphthalene-1,4-dione (3d) from Analogs for Research Procurement


Superior Efficacy in a Pharmacoresistant Seizure Model (6 Hz Psychomotor) vs. Analog 2h

Compound 3d demonstrates a clear efficacy advantage over its direct predecessor, analog 2h, in a well-established rodent model of pharmacoresistant seizures (6 Hz, 32 mA). While 2h provided only partial protection (2 out of 4 mice) at a high dose (300 mg/kg) in this model, compound 3d achieved 100% protection (4 out of 4 mice) at a lower dose (100 mg/kg) [1]. This indicates not only higher potency but also the capacity for full seizure suppression where the comparator fails.

Neuroscience Epilepsy Antiseizure Drug Discovery

Quantified Brain Permeability Superiority Over Analog 2h

A key driver for the development of compound 3d was to improve brain exposure over the previous lead, analog 2h. This was successfully achieved, with 3d showing a brain-to-plasma concentration ratio of 1.7 at 0.5 hours post-dose and maintaining a favorable ratio of 1.1 at 2 hours [1]. In contrast, 2h exhibited a significantly inferior ratio of 0.3 at 0.5 hours [1]. This demonstrates a roughly 5.7-fold improvement in early brain penetration for 3d.

Pharmacokinetics CNS Drug Delivery Blood-Brain Barrier

Broad-Spectrum In Vivo Antiseizure Activity Across Multiple Preclinical Models

Compound 3d demonstrates robust, broad-spectrum anti-seizure activity across several standard preclinical models, each modeling different aspects of human epilepsy. Its efficacy is quantified by ED50 values (dose protecting 50% of animals from seizures). The compound is active in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazol (scPTZ) test, and the 6 Hz psychomotor seizure test at two different stimulus intensities [1]. This profile indicates activity against both generalized tonic-clonic and focal seizure types. This is a class-level inference as the comparator for this broad-spectrum activity is the established anti-seizure drug valproic acid (VPA), which has known activity in these models.

Pharmacodynamics Epilepsy Models In Vivo Efficacy

Targeted Research Applications for 2-(Isopentylamino)naphthalene-1,4-dione (3d) Based on Differential Evidence


Lead Optimization for Pharmacoresistant Focal Seizures

Compound 3d is the optimal choice for research programs specifically targeting pharmacoresistant epilepsy. Its proven ability to confer full protection in the 6 Hz (32 mA) model [1]—a model where its close analog 2h failed—directly addresses a major unmet medical need. Procuring 3d provides a validated chemical probe for investigating novel mechanisms of action relevant to drug-resistant seizures, an area where >25 existing anti-seizure drugs often show limited efficacy [1].

Investigating CNS Drug Delivery and Brain Exposure

The quantifiable 5.7-fold improvement in brain-to-plasma ratio of 3d compared to its predecessor 2h [1] makes it a valuable tool compound for studies focused on optimizing CNS penetration of small molecules. Researchers can use 3d as a benchmark or a scaffold for investigating the structural features (e.g., the isopentylamino group) that contribute to favorable brain distribution, which is a critical parameter in CNS drug discovery [1].

Broad-Spectrum Anti-Seizure Drug Discovery and Polypharmacology Studies

Given its demonstrated efficacy across the MES, scPTZ, and 6 Hz models [1], 3d serves as an excellent starting point for research into broad-spectrum anti-seizure agents. Its activity profile suggests it may engage multiple mechanisms or pathways relevant to seizure control. Procurement of 3d enables its use as a lead compound in medicinal chemistry campaigns aimed at further improving its potency, selectivity, or pharmacokinetic properties for multiple seizure types [1].

Mechanistic Studies of Vitamin K Analog-Mediated Neuroprotection

As a structurally distinct Vitamin K analog [1], compound 3d can be used as a specific chemical probe to dissect the neuroprotective and metabolic pathways influenced by this class of molecules. It has been shown to significantly increase ATP levels in zebrafish and HT-22 cells , suggesting a link to cellular energy metabolism. This provides a unique opportunity to study a non-classical anti-seizure mechanism, differentiating it from research on traditional ion channel or neurotransmitter-targeting drugs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Isopentylamino)naphthalene-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.